GPU-028 is a potent free fatty acid receptor 4 (FFA4) agonist. GPU-028 functions in improvement of insulin secretion and insulin resistance.
Related Compounds
(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate
Compound Description: These compounds are enantiomers synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, respectively. They were developed as potential antitumor agents, utilizing 5-fluorouracil as an intermediate. []
Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor. It was developed to improve upon the pharmacokinetic and toxicological profile of its predecessor, CJ-12,918, which exhibited cataract formation in rats. []
Compound Description: This compound is a novel 18F-fluorine labeled GABA transporter ligand, specifically designed for the GABA-transporter subtype GAT-3. It allows for in vivo visualization of GABAergic neurotransmission. []
Compound Description: This compound acts as a triple-acting agonist for PPARα, -γ, and -δ. This makes it a potential therapeutic agent for metabolic disorders. [, ]
Relevance: While this compound shares the 3-arylpropanoic acid core with 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid, it diverges significantly with the inclusion of a 2-ethyl group on the central phenyl ring and a 2-(4-fluorophenyl)-5-methyloxazol-4-yl moiety connected via an ethoxy linker. These structural differences are essential for its PPAR agonist activity. [, ]
Compound Description: S-23121 is a compound metabolized extensively in rats, producing several metabolites, including a novel class of sulphonic acid conjugates. []
Relevance: This compound, while sharing the presence of a fluorine-substituted benzene ring with 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid, differs significantly in its overall structure. S-23121 features a tetrahydrophthalimide group and a propynyloxy side chain, distinguishing its chemical properties and metabolic fate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Histrelin is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production. Histrelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of production of testosterone (in men) and estrogen (in women) and is used predominantly to treat advanced prostate cancer. Histrelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury. Histrelin is an oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, 1-benzyl-D-histidyl, leucyl, arginyl, and N-ethylprolinamide residues joined in sequence. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant (particularly as the diacetate salt) for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist.
HI TOPK 032 is an inhibitor of lymphokine-activated killer T cell-originated protein kinase (TOPK), blocking phosphorylation of the substrate histone H2AX with an IC50 value of ~2 µM and providing complete inhibition at 5 µM. It also inhibits checkpoint kinase 1 (Chk1; IC50 = 9.6 µM). In addition, HI TOPK 032 inhibits MEK1, achieving 40% inhibition at 5 µM, but it does not alter the activities of ERK1, JNK1, or p38 MAPK at 2 µM. HI TOPK 032 decreases the growth of colon cancer and glioma initiating cells in vitro and suppresses tumor growth in vivo. HI-TOPK-032 is a potent and selective TOPK inhibitor. In vitro, HI-TOPK-032 strongly suppressed TOPK kinase activity but had little effect on extracellular signal–regulated kinase 1 (ERK1), c-jun—NH2—kinase 1, or p38 kinase activities. HI-TOPK-032 also inhibited anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation as well as increasing colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP. In vivo, administration of HI-TOPK-032 suppressed tumor growth in a colon cancer xenograft model. HI-TOPK-032 may be further developed as a potential therapeutic against colorectal cancer. The serine-threonine mitogen-activated protein kinase kinase family member T-LAK cell–originated protein kinase (TOPK/PBK) is heavily involved in tumor development, cancer growth, apoptosis, and inflammation ( Cancer Res; 72; 3060–8.).
HJC0152 is an orally bioavailable inhibitor of STAT3 (32 and 62% inhibition at 10 and 20 µM, respectively, in MDA-MB-231 cells in a luciferase reporter assay). It reduces total STAT3 and phosphorylated STAT3 levels in MDA-MB-231 cells and inhibits nuclear translocation of phosphorylated STAT3. HJC0152 inhibits proliferation of MCF-7 and MDA-MB-231 breast cancer and AsPC-1 and PANC-1 pancreatic cancer cells (IC50s = 0.91, 1.64, 1.9, and 1.08 µM, respectively). It also halts the cell cycle at the G0/G1 phase, induces apoptosis, and suppresses cell proliferation in human head and neck squamous cell carcinoma cells. HJC0152 (7.5 mg/kg, i.p. or 25 mg/kg, p.o.) inhibits tumor growth in an MDA-MB-231 breast cancer mouse xenograft model and in an orthotopic mouse model of squamous cell carcinoma. Potent and Orally Bioavailable Anticancer Agent, significantly suppressing MDA-MB-231 xenograft tumor growth in vivo HJC0152 Hydrochloride, is a potent and orally bioavailable anticancer agent, significantly suppressing MDA-MB-231 xenograft tumor growth in vivo. HJC0152 is a signal transducer and activator of transcription 3 (STAT3) inhibitor against human head and neck squamous cell carcinoma (HNSCC).
HJC0350 is a selective inhibitor of exchange protein directly activated by cAMP 2 (Epac2) with an IC50 value of 300 nM for competition with 8-NBD-cAMP binding. It inhibits Epac2 guanine nucleotide exchange activity but does not inhibit Epac1-mediated Rap1-GDP exchange or cAMP-mediated protein kinase A (PKA) activation in vitro, indicating it is selective for Epac2 at a concentration of 25 μM. HJC0350 also blocks stimulation of Epac2, but not Epac1, by 007-AM in HEK293 cells. HJC 0350 is a selective Epac2 inhibitor (IC50 = 0.3 μM). HJC 0350 displays no effect on Epac1. HJC 0350 blocks stimulation of the Epac2-FL FRET sensor in HEK293 cells.